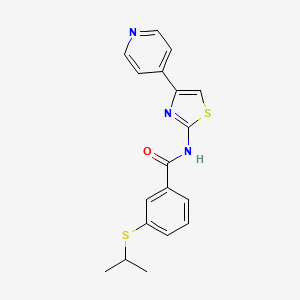

3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

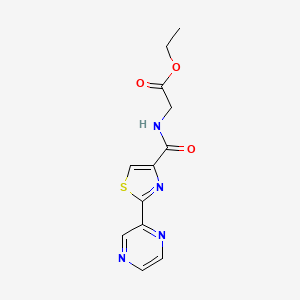

3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Drug Development

Heterocyclic compounds, including those containing thioamido and benzamido groups, are significant in the pharmaceutical and medicinal industries due to their remarkable absorption, transmission, and drug effects. The synthesis of heterocyclic compounds, such as 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, highlights the importance of these compounds in drug chemistry. The structural characterization of these compounds is established through chemical characterization, elemental analysis, and spectral data, underscoring their potential applications in industrial and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).

Antimicrobial Applications

The development of novel heterocyclic compounds has led to the synthesis of benzothiazole moieties, showing a broad application in creating compounds with potential antimicrobial activities. These efforts are part of a larger trend to address the growing concerns of antimicrobial resistance and the need for new antimicrobial agents. Synthesizing such compounds involves complex chemical reactions that yield products with potential applications against various pathogens, highlighting the critical role of advanced heterocyclic chemistry in developing new therapeutic agents (Mohamed, Abdulaziz, & Fadda, 2013).

Synthesis and Characterization

The synthesis and characterization of compounds involving pyridine and thiazole moieties, such as N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide, demonstrate the intricate chemical processes involved in creating compounds with specific biological activities. These compounds are competitive with ATP in inhibiting kinase activity, showing significant potential in therapeutic applications, especially in targeting specific enzymes or pathways within the body. Such research not only contributes to our understanding of chemical synthesis but also opens up possibilities for targeted therapeutic interventions (Borzilleri et al., 2006).

Agricultural and Environmental Applications

The synthesis of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, showcases the application of heterocyclic compounds in agriculture. These compounds' toxicological, biochemical, and biological properties provide critical insights into developing safer and more effective pest control strategies, emphasizing the role of chemical synthesis in enhancing agricultural productivity and environmental safety (Soliman et al., 2020).

Advanced Materials and Nanotechnology

The exploration of heterocyclic compounds extends into materials science, where compounds like pyridyl substituted benzamides exhibit aggregation-enhanced emission and stimuli-responsive properties. These materials have potential applications in advanced technologies, including sensors, optoelectronics, and nanotechnology, demonstrating the versatility of heterocyclic chemistry in contributing to the development of new materials with unique properties (Srivastava et al., 2017).

Wirkmechanismus

Target of Action

A similar compound, 4-(pyridin-4-yl)thiazol-2-amine, has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions .

Mode of Action

The related compound, 4-(pyridin-4-yl)thiazol-2-amine, acts as a mixed inhibitor, exhibiting both physisorption and chemisorption .

Result of Action

The related compound, 4-(pyridin-4-yl)thiazol-2-amine, has been shown to inhibit corrosion in mild steel, with a maximum inhibition efficiency of 9606% at 02 mM concentration .

Action Environment

The related compound, 4-(pyridin-4-yl)thiazol-2-amine, has been studied in an acid medium , suggesting that the pH of the environment may play a role in its efficacy.

Eigenschaften

IUPAC Name |

3-propan-2-ylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12(2)24-15-5-3-4-14(10-15)17(22)21-18-20-16(11-23-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWRXKDNCMIMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)

![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)